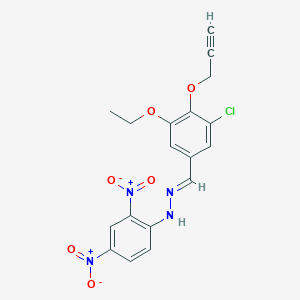
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine, commonly known as FLT3 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential applications in cancer treatment. FLT3 inhibitor is a small molecule drug that targets the FLT3 receptor, which is commonly over-expressed in acute myeloid leukemia (AML) and other types of cancers.
科学研究应用
FLT3 inhibitor has been extensively studied for its potential applications in cancer treatment. It has been found to be effective in inhibiting the growth and proliferation of cancer cells that over-express FLT3 receptor. FLT3 inhibitor has been tested in preclinical studies and clinical trials for the treatment of N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine, acute lymphoblastic leukemia (ALL), and other types of cancers. FLT3 inhibitor has also been studied for its potential applications in combination therapy with other cancer drugs.
作用机制
FLT3 inhibitor works by inhibiting the activity of the FLT3 receptor, which is commonly over-expressed in N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine and other types of cancers. FLT3 receptor plays a critical role in the growth and proliferation of cancer cells. FLT3 inhibitor binds to the FLT3 receptor and prevents its activation, thereby inhibiting the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
FLT3 inhibitor has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It inhibits the activity of the FLT3 receptor, which leads to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation. FLT3 inhibitor also induces apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
FLT3 inhibitor has several advantages for lab experiments. It is a small molecule drug that can easily penetrate cell membranes and reach its target receptor. FLT3 inhibitor is also relatively stable and has a long half-life, which makes it suitable for in vivo studies. However, FLT3 inhibitor also has some limitations for lab experiments. It can be toxic to normal cells at high concentrations, and its efficacy can be affected by the genetic profile of cancer cells.
未来方向
FLT3 inhibitor has shown promising results in preclinical studies and clinical trials, but there is still much to be learned about its potential applications in cancer treatment. Some future directions for FLT3 inhibitor research include:
1. Further studies to understand the genetic and molecular mechanisms of FLT3 inhibitor resistance in cancer cells.
2. Development of new FLT3 inhibitors with improved efficacy and reduced toxicity.
3. Investigation of the potential applications of FLT3 inhibitor in combination therapy with other cancer drugs.
4. Exploration of the potential applications of FLT3 inhibitor in other types of cancers that over-express FLT3 receptor.
5. Development of new methods for the synthesis and purification of FLT3 inhibitor.
Conclusion:
FLT3 inhibitor is a small molecule drug that has shown promising results in preclinical studies and clinical trials for the treatment of N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine and other types of cancers. It works by inhibiting the activity of the FLT3 receptor, which is commonly over-expressed in cancer cells. FLT3 inhibitor has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the potential applications of FLT3 inhibitor in cancer treatment, and to develop new and improved FLT3 inhibitors.
合成方法
The synthesis of FLT3 inhibitor involves a series of chemical reactions that require expertise in organic chemistry. The most commonly used method for the synthesis of FLT3 inhibitor involves the condensation of 4-fluoro-3-methylbenzaldehyde, 2-aminothiophenol, and 2-pyridinecarboxaldehyde in the presence of a base catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
属性
产品名称 |
N-(4-(4-fluoro-3-methylphenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene)-N-(2-pyridinyl)amine |
|---|---|
分子式 |
C21H16FN3S |
分子量 |
361.4 g/mol |
IUPAC 名称 |
(Z)-4-(4-fluoro-3-methylphenyl)-3-phenyl-N-pyridin-2-yl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C21H16FN3S/c1-15-13-16(10-11-18(15)22)19-14-26-21(24-20-9-5-6-12-23-20)25(19)17-7-3-2-4-8-17/h2-14H,1H3/b24-21- |
InChI 键 |
ONOBQXYGNADERY-FLFQWRMESA-N |
手性 SMILES |
CC1=C(C=CC(=C1)C2=CS/C(=N\C3=CC=CC=N3)/N2C4=CC=CC=C4)F |
SMILES |
CC1=C(C=CC(=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)F |
规范 SMILES |
CC1=C(C=CC(=C1)C2=CSC(=NC3=CC=CC=N3)N2C4=CC=CC=C4)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N'-[4-(benzyloxy)-3-methoxybenzylidene]-2-[(4-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B298151.png)
![N-(4-chlorophenyl)-N-[2-(2-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]methanesulfonamide](/img/structure/B298152.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![2-(4-{(E)-[2-({4-[(phenylsulfanyl)methyl]phenyl}carbonyl)hydrazinylidene]methyl}phenoxy)acetamide](/img/structure/B298155.png)
![N-[2-(2-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2-methylphenyl)methanesulfonamide](/img/structure/B298156.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![(5Z)-5-[(5-bromo-3-methoxy-2-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-4-methylanilino)-1,3-thiazol-4-one](/img/structure/B298160.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)

![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)
![4-bromo-N'-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298170.png)
![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)